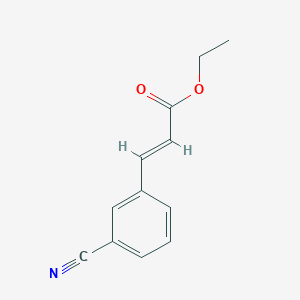

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate

Overview

Description

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, also known as ethyl 3-cyanophenylacrylate, is a synthetic organic compound with the molecular formula C10H8N2O2. It is a colorless, low-viscosity liquid that is soluble in water and alcohols and has a pungent odor. Ethyl 3-cyanophenylacrylate has a wide range of applications in the chemical industry, due to its unique properties. It has been used as a crosslinking agent in the production of polymers and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of organic compounds, such as esters, amides, and nitriles.

Scientific Research Applications

1. Hydrolysis of Phenylboronic Pinacol Esters

- Application Summary: Boronic acids and their esters, similar to “Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application: The study involves the hydrolysis of phenylboronic pinacol esters. The kinetics of the reaction is dependent on the substituents in the aromatic ring .

- Results or Outcomes: The study found that these compounds are only marginally stable in water. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

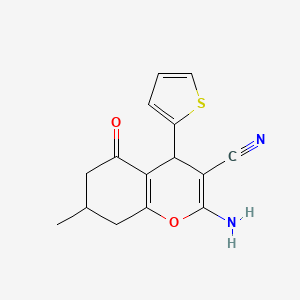

2. Synthesis of 2H-Chromenes

- Application Summary: 2H-chromenes represent important oxygen heterocycles, which not only widely exist in natural products, pharmaceutical agents and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis .

- Methods of Application: The study focuses on the recent advances in the synthesis of 2H-chromenes, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .

- Results or Outcomes: The review provides a comprehensive overview of the synthetic strategies developed towards such compounds .

properties

IUPAC Name |

ethyl (E)-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-8H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHOZJMCISWKHW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2428336.png)

![N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428342.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2428343.png)

![3-{8-[(Butylmethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B2428344.png)

![4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride](/img/structure/B2428348.png)

![tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate](/img/structure/B2428349.png)

![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide](/img/structure/B2428354.png)